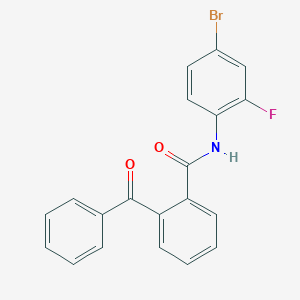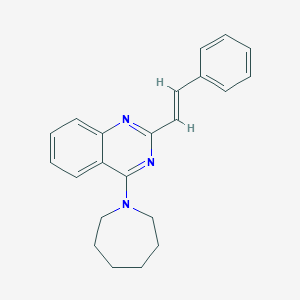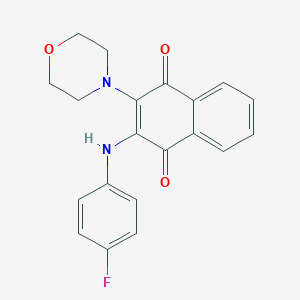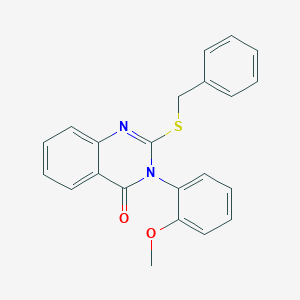
2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in various studies related to cancer and inflammation.
Wirkmechanismus
The mechanism of action of 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide is not fully understood. However, it has been suggested that the compound exerts its anti-cancer and anti-inflammatory effects by modulating different signaling pathways. For instance, 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide has been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation and cell survival. Additionally, the compound has been reported to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits cell proliferation, induces apoptosis, and reduces inflammation. Additionally, 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide has been shown to inhibit the migration and invasion of cancer cells. In vivo studies have also shown that the compound has anti-tumor and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide in lab experiments is its high purity and stability. The compound can be easily synthesized using the reported method and can be purified using standard techniques. Additionally, the compound has been extensively studied in various in vitro and in vivo models, which makes it a promising candidate for further research. However, one of the limitations of using 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide is the lack of information on its pharmacokinetics and toxicity. Further studies are needed to determine the optimal dosage and potential side effects of the compound.
Zukünftige Richtungen
There are several future directions for research on 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide. One direction is to investigate the compound's potential as a therapeutic agent for different types of cancer. Further studies are needed to determine the optimal dosage, toxicity, and pharmacokinetics of the compound in animal models. Another direction is to explore the molecular mechanisms underlying the compound's anti-inflammatory effects. Additionally, the use of 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide in combination with other anti-cancer or anti-inflammatory agents could be investigated to determine its potential as a synergistic therapeutic approach. Finally, the development of analogs of 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide with improved pharmacokinetic and toxicity profiles could be explored to enhance its therapeutic potential.
Conclusion
In conclusion, 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide is a promising compound that has shown potential therapeutic applications in various scientific studies. The compound has exhibited anti-cancer and anti-inflammatory properties and has been extensively studied in different in vitro and in vivo models. Further research is needed to determine the optimal dosage, toxicity, and pharmacokinetics of the compound in animal models. Additionally, the molecular mechanisms underlying the compound's effects need to be further explored. Overall, 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide is a promising candidate for further research in the field of cancer and inflammation.
Synthesemethoden
The synthesis of 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide involves the reaction of 4-bromo-2-fluoroaniline with benzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide. This synthesis method has been reported in various scientific studies, and the purity of the compound has been confirmed using spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. The compound has been tested against different cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis. Additionally, 2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C20H13BrFNO2 |
|---|---|
Molekulargewicht |
398.2 g/mol |
IUPAC-Name |
2-benzoyl-N-(4-bromo-2-fluorophenyl)benzamide |
InChI |
InChI=1S/C20H13BrFNO2/c21-14-10-11-18(17(22)12-14)23-20(25)16-9-5-4-8-15(16)19(24)13-6-2-1-3-7-13/h1-12H,(H,23,25) |
InChI-Schlüssel |
VWHAPNYZCKDBNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Br)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)

![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)

![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)

![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)


![Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate](/img/structure/B290283.png)

![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)